molecular formula C6H4O4 B186514 2-oxo-2H-pyran-3-carboxylic acid CAS No. 3040-20-8

2-oxo-2H-pyran-3-carboxylic acid

Cat. No.: B186514
CAS No.: 3040-20-8
M. Wt: 140.09 g/mol
InChI Key: JZLDUSDULLYAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2H-pyran-3-carboxylic acid, also known as coumalic acid, is a heterocyclic organic compound with the molecular formula C6H4O4. It is characterized by a pyran ring fused with a carboxylic acid group and a ketone group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-pyran-3-carboxylic acid typically involves the cyclization of appropriate precursors. . This method involves the use of dienones and specific catalysts under controlled conditions to form the pyran ring structure.

Industrial Production Methods

Industrial production of this compound often involves the use of readily available starting materials and efficient catalytic processes. The exact methods can vary, but they generally aim to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include esters, amides, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-oxo-2H-pyran-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-oxopyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLDUSDULLYAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356041
Record name 2-oxo-2H-pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3040-20-8
Record name 2-oxo-2H-pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-2H-pyran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-oxo-2H-pyran-3-carboxylic acid
Reactant of Route 3
2-oxo-2H-pyran-3-carboxylic acid
Reactant of Route 4
2-oxo-2H-pyran-3-carboxylic acid
Reactant of Route 5
2-oxo-2H-pyran-3-carboxylic acid
Reactant of Route 6
2-oxo-2H-pyran-3-carboxylic acid
Customer
Q & A

Q1: What is known about the newly discovered compound 4-hydroxy-5-methoxy-2-oxo-2H-pyran-3-carboxylic acid?

A1: The research article primarily focuses on identifying and characterizing the phenolic compounds present in Thymus munbyanus subsp. ciliatus and evaluating their antioxidant potential []. While the study successfully isolated and characterized 4-hydroxy-5-methoxy-2-oxo-2H-pyran-3-carboxylic acid using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), it doesn't delve into the compound's specific mechanisms of action, stability, or other properties beyond its antioxidant activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.